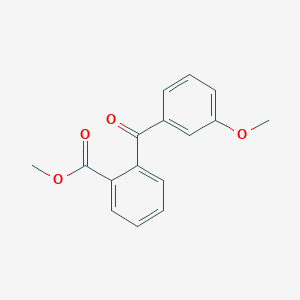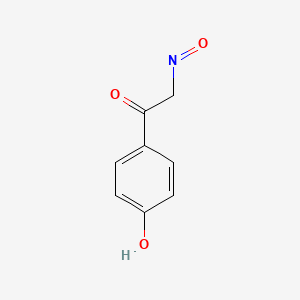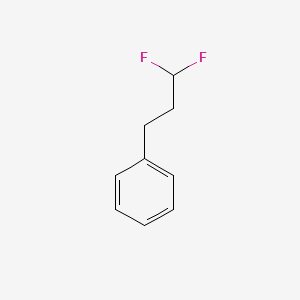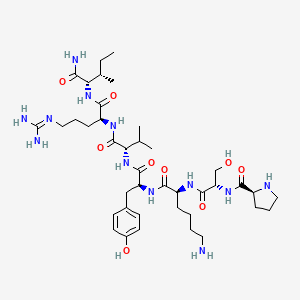
1-(Cyclobut-1-en-1-yl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobut-1-en-1-yl)-4-methoxybenzene is an organic compound characterized by a cyclobutene ring attached to a methoxy-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobut-1-en-1-yl)-4-methoxybenzene typically involves the cyclobutenylation of a methoxy-substituted benzene derivative. One common method includes the reaction of cyclobutanone with a methoxybenzene derivative in the presence of a strong base such as n-butyllithium . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobut-1-en-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) can be employed under acidic conditions.
Major Products:
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of 1-(cyclobutyl)-4-methoxybenzene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Cyclobut-1-en-1-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Cyclobut-1-en-1-yl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The cyclobutene ring can participate in cycloaddition reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-(Cyclobut-1-en-1-yl)benzene: Lacks the methoxy group, which can affect its reactivity and applications.
4-Methoxybenzene: Does not contain the cyclobutene ring, leading to different chemical properties and uses.
Uniqueness: 1-(Cyclobut-1-en-1-yl)-4-methoxybenzene is unique due to the presence of both the cyclobutene ring and the methoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
164171-78-2 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(cyclobuten-1-yl)-4-methoxybenzene |
InChI |
InChI=1S/C11H12O/c1-12-11-7-5-10(6-8-11)9-3-2-4-9/h3,5-8H,2,4H2,1H3 |
InChI Key |
DHWGKFFHAUXMQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)





![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)

![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)





